Cobalt;nickel;oxotungsten;platinum
Description
Contextualization of Heterometallic Polyoxometalates in Inorganic Chemistry and Materials Science
Heterometallic polyoxometalates (POMs) are a class of molecular metal-oxide clusters that have garnered considerable attention in both inorganic chemistry and materials science. nih.govnih.gov These compounds are typically formed by the condensation of early transition metal oxides, most commonly of molybdenum and tungsten, in the presence of a heteroatom. The resulting structures are discrete, anionic clusters with a wide range of shapes and sizes.
The significance of heterometallic POMs lies in their remarkable tunability. By incorporating different metal ions into the polyoxotungstate framework, it is possible to tailor their electronic, magnetic, and catalytic properties. For instance, the introduction of 3d transition metals like cobalt and nickel can impart interesting magnetic behaviors and enhance catalytic activity. acs.orgrsc.org Platinum group metals, on the other hand, are well-known for their exceptional catalytic prowess in a variety of chemical transformations. rsc.org The integration of these diverse metal centers into a single molecular entity opens up possibilities for creating multifunctional materials with novel and enhanced properties.
In materials science, the applications of these complexes are vast. Their ability to undergo reversible redox reactions makes them suitable for use in electrochromic devices and as charge carriers in batteries. Furthermore, their discrete, well-defined nature allows them to serve as molecular models for understanding the behavior of bulk metal oxides and as building blocks for the construction of more complex, functional materials. nih.govnih.gov
Historical Trajectory and Current Research Frontiers in Multi-Metallic Tungsten-Oxide Cluster Chemistry
The history of tungsten chemistry dates back to the 18th century, with significant progress in the preparation of tungsten oxides occurring in the 19th century. The systematic study of polyoxometalates began in the early 20th century with the work of pioneers like Alfred Werner and Arthur Rosenheim. However, it was the development of modern analytical techniques, such as X-ray crystallography and various spectroscopic methods, that truly enabled the detailed characterization of these complex structures and propelled the field forward.
Initially, research focused on isopolytungstates (containing only tungsten) and simple heteropolytungstates (containing one type of heteroatom). The last few decades have witnessed a surge of interest in more complex, multi-metallic systems. This has been driven by the desire to create materials with tailored functionalities that arise from the interactions between different metal centers.
Current research frontiers in multi-metallic tungsten-oxide cluster chemistry are broad and dynamic. Key areas of investigation include:
Synthesis of Novel Architectures: Chemists are constantly exploring new synthetic methodologies to create clusters with unprecedented structures and compositions. This includes the use of hydrothermal synthesis, self-assembly techniques, and the design of organic ligands to direct the formation of specific cluster geometries.
Catalysis: A major focus is the development of highly efficient and selective catalysts for a wide range of organic and inorganic reactions. This includes oxidation reactions, reductions, and carbon-carbon bond-forming reactions. The incorporation of catalytically active metals like cobalt, nickel, and platinum into robust polyoxotungstate frameworks is a particularly promising strategy. rsc.org
Magnetism: The controlled arrangement of magnetic ions, such as Co(II) and Ni(II), within a diamagnetic polyoxotungstate matrix allows for the study of fundamental magnetic interactions at the molecular level. This has led to the development of single-molecule magnets (SMMs) and other novel magnetic materials. rsc.org
Energy Storage and Conversion: The redox activity of these clusters makes them promising candidates for applications in batteries, supercapacitors, and fuel cells. Research is ongoing to improve their energy density, power density, and cycling stability. rsc.org
Academic Rationale and Specific Research Objectives for Cobalt;Nickel;Oxotungsten (B8612460);Platinum Systems
While a specific, well-characterized molecular complex containing precisely "Cobalt;nickel;oxotungsten;platinum" has not been extensively reported in the literature, the academic rationale for pursuing such a system is compelling and can be inferred from the properties of related materials. The combination of these four elements within a single complex is driven by the goal of creating a multifunctional material that leverages the unique strengths of each component.
Academic Rationale:
Tuning Electronic and Magnetic Properties: The incorporation of cobalt and nickel, with their unpaired d-electrons, would introduce magnetic properties to the complex. The interaction between these magnetic centers, and their interaction with the platinum and tungsten centers, could lead to novel magnetic phenomena. Furthermore, the electronic structure of the entire complex would be a hybrid of the constituent elements, potentially leading to unique photophysical or electrochemical properties.
Fundamental Scientific Interest: From a fundamental perspective, the synthesis and characterization of such a complex multi-metallic system present a significant challenge and a valuable opportunity to expand our understanding of coordination chemistry, cluster science, and the nature of bonding and interactions between different metal atoms within a confined molecular environment.
Specific Research Objectives:
The pursuit of cobalt-nickel-oxotungsten-platinum systems would likely involve the following research objectives:
Synthetic Strategy Development: To design and implement synthetic routes for the controlled incorporation of cobalt, nickel, and platinum into a polyoxotungstate cluster. This could involve multi-step syntheses, where a pre-formed polyoxotungstate is functionalized with the other metals, or a one-pot co-condensation approach.
Structural Characterization: To unambiguously determine the molecular structure of the resulting complexes using techniques such as single-crystal X-ray diffraction, mass spectrometry, and various spectroscopic methods (e.g., NMR, IR, UV-Vis).
Investigation of Physicochemical Properties: To thoroughly investigate the electronic, magnetic, and electrochemical properties of the synthesized complexes. This would involve techniques like cyclic voltammetry, magnetic susceptibility measurements, and computational modeling.
Evaluation of Catalytic Activity: To screen the synthesized complexes for catalytic activity in relevant chemical transformations, such as oxidation of organic substrates, hydrogenation reactions, or electrocatalytic processes like the oxygen reduction reaction.
A study on a related system, graphene-doped flower-like cobalt-nickel-tungsten-boron oxides, provides a glimpse into the type of data and performance that could be expected from such multi-metallic oxide materials. rsc.org The following table summarizes some of the key findings from this research, illustrating the high-performance capabilities of these complex materials in energy storage applications.
| Property | Value |
| Composition | Graphene-doped Cobalt-Nickel-Tungsten-Boron Oxides (Co-Ni-W-B-O/rGO) |
| Morphology | Three-dimensional flower-like structures |
| Specific Capacitance | 1189.1 F g⁻¹ at 1 A g⁻¹ |
| Energy Density | 49.9 W h kg⁻¹ |
| Cycle Stability | 80.7% capacitance retention after 10,000 cycles at 15 A g⁻¹ |
Data adapted from a study on a related cobalt-nickel-tungsten-boron oxide composite. rsc.org
This data highlights the potential of multi-metallic oxide systems for high-performance applications. The inclusion of platinum in a similar architecture could further enhance these properties, particularly in the realm of catalysis.
Structure
2D Structure
Properties
CAS No. |
845796-46-5 |
|---|---|
Molecular Formula |
CoNiOPtW |
Molecular Weight |
512.55 g/mol |
IUPAC Name |
cobalt;nickel;oxotungsten;platinum |
InChI |
InChI=1S/Co.Ni.O.Pt.W |
InChI Key |
CRQFOPSHPSRQOV-UHFFFAOYSA-N |
Canonical SMILES |
O=[W].[Co].[Ni].[Pt] |
Origin of Product |
United States |
Synthetic Methodologies for Cobalt;nickel;oxotungsten;platinum Architectures
Solution-Phase Approaches for Heterometallic Oxotungstate Assembly
Solution-phase synthesis provides a powerful bottom-up approach to creating precisely defined molecular clusters known as polyoxometalates (POMs). These methods rely on the self-assembly of metal-oxygen building blocks in solution to form large, anionic clusters with diverse structures and compositions.
Controlled Condensation Pathways for Polyoxometalate Formation
The formation of polyoxotungstates is fundamentally a process of acidic condensation. mdpi.com It begins with simple tetrahedral tungstate (B81510) anions ([WO₄]²⁻) in an aqueous solution. As the pH of the solution is lowered, these precursor ions undergo a series of protonation and condensation reactions. This process involves the expansion of the metal's coordination sphere from tetrahedral to octahedral, forming {WO₆} units. gla.ac.uk These octahedral building blocks then self-assemble by sharing oxygen atoms at their corners and edges, leading to the formation of a vast array of stable, discrete polyanionic clusters. gla.ac.ukmdpi.com
The final structure of the polyoxometalate is highly sensitive to a range of reaction conditions, including pH, temperature, reaction time, and the concentration of the precursor ions. By carefully controlling these parameters, specific POM architectures, such as the well-known Keggin or Dawson structures, can be targeted. mdpi.comgla.ac.uk For instance, the transformation of a disubstituted intermediate like [Co₂W₁₁O₃₉]⁸⁻ to the plenary [CoW₁₂O₄₀]⁶⁻ anion is achieved by dissolving the former in a highly acidic medium, which shifts the equilibrium toward the more condensed species. mdpi.comnih.govresearchgate.net
Strategies for Direct Incorporation of Cobalt, Nickel, and Platinum Ions into Polyoxometalate Frameworks
A key strategy for creating heterometallic POMs involves the use of "lacunary" structures. These are POMs from which one or more of the primary {WO₆} octahedra are missing, creating a vacant site that is highly reactive toward other metal ions. gla.ac.uk
Incorporation of Cobalt and Nickel: The synthesis of cobalt- and nickel-containing polyoxotungstates is well-documented. A common method involves reacting a trilacunary Keggin-type anion, such as [B-α-PW₉O₃₄]⁹⁻, with Co²⁺ or Ni²⁺ ions in a buffered solution. frontiersin.orgnih.gov This results in the seamless incorporation of the transition metal ions into the vacant positions of the POM framework. For example, reacting the monolacunary [α-SiW₁₁O₃₉]⁸⁻ with cobalt salts leads to the formation of [Co(H₂O)SiW₁₁O₃₉]⁶⁻. nih.govresearchgate.net Similarly, hexa-nickel substituted POMs have been successfully synthesized using hydrothermal methods in the presence of organic ligands. nih.gov
Incorporation of Platinum: The direct incorporation of platinum into polyoxotungstate frameworks is more challenging but has been demonstrated in analogous polyoxovanadate systems. A successful one-pot reaction involved reacting Na₂[Pt(OH)₆] with NaVO₃ in an aqueous solution at a controlled pH of 4.3 to produce the [H₂PtᴵⱽV₉O₂₈]⁵⁻ anion. nih.govsci-hub.se This demonstrates that a platinum(IV) ion favors a coordination environment of exclusively bridging oxo ligands, a feature that can be exploited in the design of platinum-containing oxotungstates. sci-hub.se A potential pathway for creating a Co-Ni-Pt-oxotungstate would involve a stepwise approach: first synthesizing a Co/Ni-substituted lacunary POM, followed by a reaction with a suitable platinum precursor under carefully controlled pH conditions to fill the remaining vacancies.
Mechanistic Considerations in Multi-Metallic Cluster Self-Assembly
The self-assembly of multi-metallic POMs is a hierarchical process governed by a combination of covalent and non-covalent interactions. mdpi.comacs.org The process can be broadly understood in three stages: molecular recognition, growth, and termination. mdpi.com
Initially, the various metal-oxo precursors and heteroatoms in solution recognize each other through the formation of preliminary coordination bonds. The subsequent growth phase is driven by metal-coordination and electrostatic interactions, where negatively charged POM fragments and cationic metal linkers assemble into larger supramolecular structures. acs.orgrsc.orgresearchgate.net The solvent plays a critical role in this process; a strongly dissociating solvent may favor the formation of discrete molecular assemblies, while less dissociating solvents can promote further aggregation into larger nanoparticles through intermolecular electrostatic forces. acs.orgrsc.org The final structure is terminated when a thermodynamically stable architecture is achieved. The precise control over this complex interplay of forces is essential for designing and isolating specific multi-metallic cluster architectures. researchgate.net
Electrochemical Deposition Techniques for Metal-Oxide Composites
Electrochemical deposition is a versatile and cost-effective method for fabricating thin films and nanostructures of metallic alloys and composites directly onto a conductive substrate. researchgate.netpolymtl.ca This technique offers precise control over the material's thickness, composition, and morphology by manipulating the electrochemical parameters. polymtl.ca
Controlled Electrodeposition of Cobalt-Nickel-Tungsten-Platinum Materials
The electrodeposition of a quaternary Co-Ni-W-Pt composite involves the simultaneous reduction of ionic precursors of all four metals from a common electrolyte bath. The process is complex due to the different standard reduction potentials of the metals.
Co-Ni-W Deposition: The co-deposition of cobalt, nickel, and tungsten is typically achieved from an aqueous citrate-ammonia electrolyte at elevated temperatures (e.g., 70 °C). researchgate.netnist.gov Citric acid acts as a complexing agent, bringing the reduction potentials of the different metals closer together, which facilitates their simultaneous deposition. The deposition of tungsten is particularly noteworthy as it occurs via an induced co-deposition mechanism, where it deposits in the presence of an iron-group metal like nickel or cobalt. diva-portal.org
Influence of Electrolyte Composition on Material Synthesis
The composition and properties of the electrodeposited material are critically dependent on the electrolyte formulation and operating conditions. researchgate.net A characteristic feature of Co-Ni alloy deposition is "anomalous co-deposition," where the less noble metal, cobalt, is preferentially deposited over the more noble nickel. diva-portal.orgmdpi.com
Key parameters influencing the synthesis include:
Metal Ion Concentration: The ratio of metal ions in the bath directly, though not always linearly, influences the composition of the deposited alloy. researchgate.net For instance, in Co-Ni-W systems, increasing the proportion of nickel in the electrolyte leads to a higher nickel content in the final deposit, simultaneously reducing the tungsten content. researchgate.net
pH: The pH of the electrolyte is a crucial factor, particularly for tungsten and cobalt deposition. Tungsten alloy deposition is often carried out in alkaline or near-neutral baths (pH 7.5-8.5), which are maintained using buffers like ammonia. researchgate.netnist.gov The deposition of cobalt can be highly sensitive to pH, with its presence in the deposit increasing significantly as the pH is adjusted within a specific range. diva-portal.org
Complexing Agents: Agents like citric acid or Rochelle salt are essential. nist.gov They form complexes with the metal ions, preventing their precipitation as hydroxides and modifying their reduction potentials to enable co-deposition. The concentration of the complexing agent can affect the deposition rates and composition. diva-portal.org
Additives and Supporting Electrolytes: Boric acid is often used as a supporting electrolyte to buffer the pH at the cathode surface and improve the quality of the deposit. mdpi.com Organic additives and surfactants can be used to refine grain size and control the surface morphology of the film. mdpi.com
Temperature: Deposition is typically performed at elevated temperatures (e.g., 70-90 °C) to increase the rate of deposition, improve current efficiency, and influence the properties of the resulting alloy. nist.gov
The table below summarizes the effect of various electrolyte components and conditions on the electrodeposition of Co-Ni-W based alloys, providing a framework for understanding the synthesis of the more complex quaternary system.
| Parameter | Effect on Deposition | Example / Finding | Reference |
|---|---|---|---|
| Metal Salt Concentration | Directly impacts the elemental composition of the final alloy. The relationship is often non-linear due to anomalous co-deposition. | In Co-Ni-Fe systems, the relative content of metals in the film approaches that of the electrolyte only at very low concentrations (e.g., 0.00625 mol/l). | engineeringresearch.org |
| pH | Strongly influences deposition efficiency, alloy composition, and surface morphology. Affects the stability of metal-complexes and hydrogen evolution. | In Co-Ni-Mo-W systems, Co deposition was negligible at pH 8 but maximized at pH 3 and 6. | diva-portal.org |
| Complexing Agent (e.g., Citric Acid) | Forms complexes with metal ions, enabling co-deposition by modifying reduction potentials. Prevents precipitation of metal hydroxides. | A recommended formulation for Co-Ni-W alloys includes 0.5 M citric acid to provide optimal buffering and complexation at 70 °C. | researchgate.net |
| Current Density | Affects deposition rate, grain size, and composition. Higher current densities can lead to changes in morphology and internal stress. | In Ni-Co deposition, lower current densities decreased Co content and the size of granular surface particles. | mdpi.com |
| Temperature | Generally increases deposition rate and current efficiency. Can affect the ductility and hardness of the deposited alloy. | Deposition of W alloys with Co and Ni is typically performed at elevated temperatures (70-90 °C) to obtain smooth, hard deposits. | nist.gov |
| Additives (e.g., Saccharin) | Used as grain refiners and stress reducers, leading to smoother and brighter deposits. | Adding a surface brightener to a Ni-Co bath resulted in significant grain refinement (down to ~14 nm). | mdpi.com |
Hydrothermal and Solvothermal Synthetic Routes for Crystalline Phases
Hydrothermal and solvothermal syntheses are powerful techniques for fabricating crystalline multi-metallic oxides due to their ability to control particle size, morphology, and crystal phase under moderate to high pressure and temperature conditions. mdpi.com These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions within a sealed vessel, known as an autoclave. mdpi.com
For complex systems like cobalt-nickel-tungsten-platinum oxides, these methods offer a pathway to homogenous, crystalline nanoparticles. Research on related bimetallic and ternary tungstates provides a foundation for developing synthetic protocols for this quaternary system. For instance, the hydrothermal synthesis of nickel-cobalt (B8461503) tungstate (Ni-CoWO₄) nanoparticles has been successfully demonstrated. mdpi.com In a typical procedure, nickel nitrate (B79036) (Ni(NO₃)₂·6H₂O) and cobalt nitrate (Co(NO₃)₂·6H₂O) are dissolved in deionized water, followed by the slow addition of sodium tungstate (Na₂WO₄·2H₂O). mdpi.com The resulting precursor suspension is then heated in a Teflon-lined stainless-steel autoclave. mdpi.com Subsequent calcination of the oven-dried product can yield a crystalline monoclinic phase. mdpi.com
Similarly, solvothermal methods have been extensively used to create platinum-based alloy nanoparticles. nih.gov The synthesis of Pt-Co and Pt-Ni alloys often utilizes N,N-dimethylformamide (DMF) as both a solvent and a reducing agent. nih.govacs.org In these syntheses, metal acetylacetonate (B107027) precursors (e.g., Pt(acac)₂, Ni(acac)₂, Co(acac)₂) are dissolved in DMF and heated in a sealed vessel to temperatures around 200°C. acs.org This process yields well-faceted, crystalline alloy nanoparticles. nih.govacs.org
To create a quaternary cobalt-nickel-oxotungsten-platinum architecture, one could envision a hybrid approach. This would involve the co-precipitation of cobalt, nickel, and tungsten precursors, followed by a solvothermal or hydrothermal process that incorporates a platinum precursor. The precise control of parameters such as temperature, pH, reaction time, and solvent choice is critical for directing the crystallization process and preventing phase separation. For example, studies on cobalt-doped tungsten oxide show that pH plays a key role in determining the final crystal structure, with different pH values favoring the formation of monoclinic or hexagonal phases of WO₃. researchgate.net
The following table summarizes typical experimental conditions derived from the synthesis of related compounds, which could be adapted for the synthesis of Co-Ni-W-Pt oxides.
| Parameter | Hydrothermal Synthesis (e.g., for Ni-CoWO₄) | Solvothermal Synthesis (e.g., for Pt-alloys) |
| Precursors | Nitrates or chlorides of Ni, Co; Sodium tungstate | Acetylacetonates of Pt, Ni, Co |
| Solvent | Water mdpi.com | N,N-dimethylformamide (DMF) nih.govacs.org |
| Temperature | 150°C - 220°C mdpi.comresearchgate.net | ~200°C acs.org |
| Time | 5 - 24 hours mdpi.comacs.org | 6 - 24 hours acs.org |
| Post-treatment | Calcination (e.g., 600°C) mdpi.com | Supporting on carbon acs.org |
Precursor Design and Stoichiometric Control in Quaternary Metal-Oxide Syntheses
The design of precursors and the precise control of stoichiometry are paramount in the synthesis of quaternary metal-oxides to ensure the formation of a homogeneous, single-phase material with the desired elemental ratio. researchgate.net The choice of metal precursors significantly influences the reaction kinetics and, consequently, the composition and structure of the final product. mdpi.com
For a quaternary system like Cobalt-Nickel-Oxotungsten-Platinum, precursors are typically metal salts such as nitrates, chlorides, acetates, or more complex organometallic compounds like acetylacetonates. acs.orgkcl.ac.ukgoogle.com The selection depends on factors like solubility in the chosen solvent, decomposition temperature, and reactivity. A key challenge is managing the different reduction potentials and hydrolysis rates of the four different metal ions to achieve uniform incorporation into the crystal lattice.
Stoichiometric control begins with the molar ratios of the precursors in the initial reaction mixture. researchgate.net However, due to differing reaction rates, the final composition of the product may not mirror the initial precursor ratio. acs.org For example, in the solvothermal synthesis of Pt-Ni alloys, it was observed that the product's Pt/Ni ratio was generally slightly higher than the reactant ratio, suggesting a more complete reduction of the platinum precursor compared to the nickel precursor. acs.org
Several strategies can be employed to achieve better stoichiometric control:
Co-precipitation: Dissolving the metal salts in a solvent and then inducing precipitation by adding a precipitating agent can produce a homogeneous mixture of the metal hydroxides or carbonates. mdpi.com This precursor mixture can then be calcined to form the final oxide. google.com
Complexing Agents: The use of chelating or complexing agents can help to stabilize the different metal ions in the solution, moderating their reactivity and promoting more uniform incorporation into the final structure. mdpi.com
Single-Source Precursors: An ideal but challenging approach is the design of a single molecule that contains all four metals in the desired stoichiometric ratio. This method offers the best potential for compositional control but requires complex synthetic chemistry. kcl.ac.uk
Gas-Reducing Agent in Liquid Solution (GRAILS): This method, used for Pt-alloy nanocrystals, employs a gaseous reducing agent like carbon monoxide (CO) bubbled through a solution of metal precursors. nih.gov This technique has been shown to produce uniform shape and composition-controlled Pt-Co and Pt-Ni nanocrystals, and could potentially be extended to more complex quaternary systems. nih.gov
The table below outlines various precursors used in the synthesis of oxides and alloys containing the constituent metals of the target compound.
| Element | Precursor Examples | Reference |
| Cobalt (Co) | Cobalt Nitrate (Co(NO₃)₂·6H₂O), Cobalt Acetate (Co(CH₃COO)₂·4H₂O), Cobalt(II) & (III) Acetylacetonate (Co(acac)₂, Co(acac)₃) | mdpi.comacs.orgresearchgate.net |
| Nickel (Ni) | Nickel Nitrate (Ni(NO₃)₂·6H₂O), Nickel Acetate (Ni(CH₃COO)₂), Nickel Acetylacetonate (Ni(acac)₂) | mdpi.comacs.orggoogle.com |
| Tungsten (W) | Sodium Tungstate (Na₂WO₄·2H₂O), Ammonium B-paratungstate | mdpi.comresearchgate.net |
| Platinum (Pt) | Platinum(II) Acetylacetonate (Pt(acac)₂) | nih.govacs.org |
Advanced Structural Elucidation of Cobalt;nickel;oxotungsten;platinum Compounds
Single-Crystal X-ray Diffraction Analysis of Multi-Metallic Polyoxometalate Frameworks
Single-crystal X-ray diffraction stands as the definitive method for the structural elucidation of crystalline solids, providing precise atomic coordinates from which a molecule's connectivity and three-dimensional shape can be determined. For multi-metallic polyoxotungstates containing cobalt, nickel, and platinum, this technique is indispensable for characterizing the intricate frameworks.
Table 1: Representative Crystallographic Parameters for Heterometal-Substituted Polyoxotungstates
| Parameter | Example Value/System | Significance |
|---|---|---|
| Crystal System | Monoclinic, Triclinic, Cubic | Describes the basic symmetry of the unit cell. |
| Space Group | P-1, C2/m, Pnma | Defines the specific symmetry operations within the unit cell. |
| Unit Cell Dimensions (Å) | a = 10-25, b = 10-25, c = 15-35 | Defines the size and shape of the repeating unit. |
| Unit Cell Angles (°) | α, γ = 90°, β = 90-110° (Monoclinic) | Defines the angles between the unit cell axes. |
| Formula Units (Z) | 2, 4, 8 | Number of formula units per unit cell. |
Note: This table provides typical ranges and systems observed for related complex polyoxometalates, as specific data for a single compound containing all four specified elements is not available.
A key outcome of structural analysis is the detailed description of the coordination geometry around the cobalt, nickel, and platinum centers. In these polyoxotungstate frameworks, tungsten atoms are typically in a high oxidation state (W⁶⁺) and feature a distorted octahedral {WO₆} coordination. nih.gov Cobalt and nickel ions, commonly in +2 or +3 oxidation states, are often incorporated by substituting a tungsten atom in a lacunary, or defected, POM structure (e.g., a {W₁₁} Keggin unit). mdpi.comrsc.org This results in the heterometal being integrated into the POM framework, typically occupying an octahedral coordination site, often completed by one or more water molecules. mdpi.comresearchgate.net
Platinum can be incorporated in several ways. It can be a central heteroatom, be substituted into the main framework, or be part of a capping organometallic fragment. rsc.orggla.ac.uk In some cases, platinum may form direct bonds to the oxygen framework, creating Pt-O-W linkages. gla.ac.uk The specific coordination environment is crucial as it dictates the electronic properties and potential catalytic activity of the metallic center.
Detailed analysis of bond lengths and angles provides insight into the nature of chemical bonding. Within the tungsten-oxide matrix, distinct types of W-O bonds are observed: shorter bonds to terminal oxygen atoms (W=O, ~1.70 Å) and longer bonds to bridging oxygen atoms (W-O-W, ~1.90 Å). nih.gov When a heterometal (M = Co, Ni, Pt) is incorporated, the M-O bond lengths are typically in the range of 2.0–2.2 Å for Co-O and Ni-O, reflecting their coordination environment.
The M-O-W angles are critical in defining the connection between the heterometal and the polyoxotungstate scaffold. In cases where heterometals are in close proximity, direct metal-metal interactions can occur. nih.govacs.org This is particularly prevalent in reduced POM species where the addition of electrons to the framework can facilitate the formation of bonds between adjacent metal centers, with M-M distances shrinking to bonding range (< 2.6 Å). researchgate.net Such interactions significantly alter the electronic and magnetic properties of the cluster.
Polyoxometalate chemistry is rich with isomerism. For example, a monosubstituted Keggin ion [XW₁₁MO₃₉]ⁿ⁻ can exist as five different positional isomers (α, β₁, β₂, γ, ε) depending on which of the twelve possible tungsten sites is substituted and how the {W₃O₁₃} triad (B1167595) is rotated. mdpi.com The synthesis conditions, including pH and temperature, can favor the formation of one isomer over another. nih.gov
Polymorphism, where a compound crystallizes in multiple different crystal forms, is also a possibility. These different crystalline arrangements (polymorphs) can arise due to variations in counter-ion or solvent molecule packing and may exhibit different physical properties despite having the same chemical composition. The identification of such isomers and polymorphs is exclusively achieved through detailed crystallographic studies.
Spectroscopic Techniques for Comprehensive Structural Confirmation
While X-ray diffraction provides the ultimate structural detail for crystalline solids, spectroscopic methods are vital for confirming structural integrity, especially in solution, and for characterizing amorphous or poorly crystalline materials.
Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of a molecule. For polyoxometalates, these spectra are dominated by characteristic vibrations of the metal-oxygen framework in the 400–1100 cm⁻¹ region. nih.gov These vibrations provide a fingerprint for the specific POM structure. For instance, the Keggin structure has four characteristic bands corresponding to different types of M-O bonds. If organic ligands are attached to the POM cluster, their characteristic vibrations (e.g., C-H, C=O) will also appear in the spectrum, typically at higher wavenumbers (>1300 cm⁻¹). mdpi.com
Table 2: Typical FTIR Vibrational Frequencies for Heterometallic Polyoxotungstates
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| ν(W=Oterminal) | 950 - 1000 | Stretching vibration of the terminal tungsten-oxygen double bond. |
| νas(W-O-Wcorner) | 870 - 920 | Asymmetric stretching of corner-sharing {WO₆} octahedra. |
| νas(W-O-Wedge) | 700 - 850 | Asymmetric stretching of edge-sharing {WO₆} octahedra. |
| νas(M-O-W) | 600 - 750 | Asymmetric stretching involving the heterometal (Co, Ni, Pt) bridge. |
| ν(C-O) of Ligand | 1040 - 1090 | Stretching vibration if an alkoxo or other oxygen-containing ligand is present. nih.govacs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of cobalt, nickel, oxotungsten (B8612460), and platinum-containing compounds in solution. muni.cz It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. In the context of these multi-metallic compounds, NMR can be used to probe the local environment of various nuclei, although the paramagnetic nature of some cobalt(II) and nickel(II) complexes can present challenges. researchgate.net
For instance, in complexes containing tungsten, ¹⁸³W NMR can be a valuable tool. While its low natural abundance and moderate gyromagnetic ratio can make it less sensitive, modern NMR techniques can overcome these limitations. The chemical shifts in ¹⁸³W NMR are highly sensitive to the coordination environment and the nature of the bonded ligands. For example, in situ ¹H NMR experiments have been used to identify the formation of crucial tungsten hydride intermediates in catalytic reactions. researchgate.net
The presence of paramagnetic centers, such as high-spin Co(II), can lead to significant broadening and large chemical shifts in the NMR spectra of nearby nuclei, a phenomenon known as paramagnetic shift. researchgate.netnih.gov While this can complicate spectral interpretation, it also provides valuable information about the electronic structure and the distance of nuclei from the paramagnetic center. For complexes that are diamagnetic, such as many Pt(II), Pt(IV), and low-spin Co(III) complexes, standard ¹H, ¹³C, and other relevant nuclei NMR techniques can be readily applied to determine their solution-state structures. muni.cz Four-component relativistic calculations are sometimes employed to accurately predict the NMR chemical shifts of heavy elements like cobalt and nitrogen in these complexes. mdpi.com
Below is a table summarizing the application of NMR spectroscopy to different nuclei in the study of cobalt, nickel, oxotungsten, and platinum compounds.
| Nucleus | Spin (I) | Natural Abundance (%) | Application in Co-Ni-W-Pt Compounds | Challenges |
| ¹H | 1/2 | 99.98 | Probing organic ligands and hydride species. | Paramagnetic broadening from Co(II) or Ni(II) centers. researchgate.net |
| ¹³C | 1/2 | 1.1 | Characterizing the carbon backbone of organic ligands. | Low natural abundance; paramagnetic effects. |
| ⁵⁹Co | 7/2 | 100 | Directly probing the cobalt center in diamagnetic Co(III) complexes. researchgate.net | Quadrupolar nucleus leading to broad signals; paramagnetism in Co(II) makes it unobservable. researchgate.net |
| ⁶¹Ni | 3/2 | 1.13 | Direct observation of the nickel center. | Low natural abundance and quadrupolar nature lead to very broad signals. |
| ¹⁸³W | 1/2 | 14.3 | Investigating the tungsten coordination environment. researchgate.net | Low natural abundance and moderate receptivity. |
| ¹⁹⁵Pt | 1/2 | 33.8 | Sensitive probe of platinum's oxidation state and coordination. |
X-ray Absorption Spectroscopy (XAS): XANES and EXAFS for Local Atomic Environments
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local atomic and electronic structure of materials, making it highly suitable for studying complex multi-metallic compounds like those containing cobalt, nickel, tungsten, and platinum. jetir.org XAS is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
The XANES region, which encompasses the absorption edge, provides information about the oxidation state and coordination geometry of the absorbing atom. mdpi.com For instance, the position of the Co K-edge can be used to determine the average oxidation state of cobalt in a material by comparing it to reference compounds like cobalt foil, CoO, and Co₃O₄. researchgate.net Similarly, the Ni K-edge and Pt L-edge XANES can reveal the oxidation states of nickel and platinum, respectively. mdpi.comresearchgate.net Changes in the XANES spectra during catalytic processes can indicate structural transformations, such as the conversion of a precatalyst into an active metal (oxy)hydroxide. acs.org
The EXAFS region, extending several hundred eV above the absorption edge, contains information about the local atomic environment of the absorbing atom, including bond distances, coordination numbers, and the identity of neighboring atoms. Fourier transformation of the EXAFS data provides a radial distribution function, showing peaks that correspond to different coordination shells around the absorbing atom. For example, in a Co/Ni-containing material, EXAFS can distinguish between Co-N, Co-O, and Co-Co or Co-Ni scattering paths. researchgate.net In situ EXAFS studies are particularly valuable for tracking changes in the local structure, such as the adsorption of reactants onto metal sites during a chemical reaction. acs.org
The following table summarizes the type of information that can be obtained from XAS for each element in a cobalt-nickel-oxotungsten-platinum compound.
| Element | Absorption Edge | Information from XANES | Information from EXAFS |
| Cobalt (Co) | K-edge, L-edge | Oxidation state (e.g., Co²⁺, Co³⁺), coordination geometry (e.g., octahedral, tetrahedral). researchgate.netresearchgate.netstanford.edu | Co-ligand bond distances (e.g., Co-O, Co-N), coordination number, identification of neighboring atoms (e.g., Co, Ni, W, Pt). researchgate.net |
| Nickel (Ni) | K-edge, L-edge | Oxidation state (e.g., Ni⁰, Ni²⁺), electronic structure. researchgate.netstanford.edu | Ni-ligand bond lengths, coordination number, presence of Ni-metal bonds. researchgate.net |
| Tungsten (W) | L-edges | Oxidation state (e.g., W⁶⁺), local symmetry of the W site. jetir.org | W-O bond distances in oxotungsten species, coordination environment. jetir.org |
| Platinum (Pt) | L-edges | Oxidation state (e.g., Pt⁰, Pt²⁺, Pt⁴⁺), coordination environment. mdpi.comrsc.org | Pt-ligand and Pt-metal bond distances, coordination numbers. rsc.org |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Centers
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively sensitive to species with unpaired electrons. youtube.com This makes it an invaluable tool for studying the paramagnetic metal centers often found in cobalt-nickel-oxotungsten-platinum compounds, particularly those containing Co(II) or Ni(II). ohiolink.edu EPR spectroscopy provides detailed information about the electronic structure of these paramagnetic centers. youtube.com
The EPR spectrum is characterized by the g-factor and hyperfine coupling constants. The g-factor provides information about the electronic environment of the unpaired electron, and its anisotropy can reveal details about the symmetry of the metal center. youtube.com Hyperfine coupling arises from the interaction of the unpaired electron with nearby nuclear spins, such as ⁵⁹Co (I=7/2, 100% abundant). kyoto-u.ac.jp The analysis of these hyperfine splittings can map the distribution of the unpaired electron's spin density onto the metal and its ligands. kyoto-u.ac.jp
For instance, low-spin Co(II) complexes (S=1/2) often exhibit well-resolved EPR spectra from which the principal values of the g-tensor and the cobalt hyperfine tensor can be extracted. nih.gov This data can be used to determine the ground electronic state and the nature of the metal-ligand bonding. kyoto-u.ac.jp High-spin Co(II) (S=3/2) complexes can also be studied by EPR, although their spectra are often more complex to analyze. ohiolink.edu In some cases, pulsed EPR techniques like Electron Spin Echo Envelope Modulation (ESEEM) and Electron-Nuclear Double Resonance (ENDOR) can be used to probe very weak hyperfine interactions that are not resolved in conventional EPR spectra. acs.org
The following table outlines the key parameters obtained from EPR and their significance in the study of paramagnetic cobalt and nickel centers.
| Parameter | Symbol | Information Derived |
| g-factor | g | Provides information on the electronic structure and symmetry of the metal center. Anisotropy in g (gₓ, gᵧ, g₂) indicates a low-symmetry environment. youtube.com |
| Hyperfine Coupling Constant | A | Describes the interaction between the unpaired electron and a magnetic nucleus (e.g., ⁵⁹Co). Its magnitude is related to the spin density of the unpaired electron at the nucleus. kyoto-u.ac.jp |
| Number of Lines | The number of hyperfine lines can indicate the nuclear spin of the interacting atom and the number of equivalent nuclei. | |
| Linewidth | Affected by spin relaxation processes and unresolved hyperfine couplings. |
Electron Microscopy and Diffraction for Nanoscale Structural Characterization
High-Resolution Transmission Electron Microscopy (HRTEM) for Morphology and Lattice Structure
High-Resolution Transmission Electron Microscopy (HRTEM) is an indispensable tool for visualizing the morphology and atomic-scale structure of nanomaterials, including complex systems composed of cobalt, nickel, oxotungsten, and platinum. This technique allows for the direct imaging of nanoparticle size, shape, and the arrangement of atoms in a crystal lattice. nih.gov
The table below summarizes key morphological and structural features of cobalt-nickel-oxotungsten-platinum compounds that can be characterized using HRTEM.
| Feature | Description | Example from Research |
| Particle Size and Distribution | Determination of the average size and size range of nanoparticles. | Co-Pt nanoparticles with narrow size distribution. researchgate.net |
| Morphology | The overall shape of the nanoparticles (e.g., spherical, cubic, nanowires). wikipedia.org | Cubic Co-Pt nanoparticles; Pt-Ni nanonetworks with a "beads-on-a-string" architecture. researchgate.netacs.org |
| Crystallinity | Observation of ordered atomic arrangements (lattice fringes) indicating a crystalline structure. | Single-crystal core in Pt-Ni nanoparticles. acs.org |
| Lattice Spacing | Measurement of the distance between atomic planes in the crystal lattice. | Identification of the {101̅0} facets on the surface of branched Ni nanoparticles. acs.org |
| Defects and Interfaces | Visualization of crystal defects, grain boundaries, and interfaces between different phases (e.g., core-shell structures). nih.gov | Observation of NiO domains on Ni nanoparticles. acs.org |
Selected Area Electron Diffraction (SAED) for Crystalline Orientation
Selected Area Electron Diffraction (SAED) is a technique used in transmission electron microscopy (TEM) that provides crystallographic information about a selected area of a specimen. wikipedia.org When an electron beam passes through a crystalline sample, it is diffracted by the atomic planes, producing a diffraction pattern. This pattern is a representation of the reciprocal lattice of the crystal and can be used to determine the crystal structure, lattice parameters, and crystallographic orientation of the material. wikipedia.org
In the study of cobalt, nickel, oxotungsten, and platinum compounds, particularly in their nanoparticulate form, SAED is crucial for confirming the crystalline nature of the material. A pattern of sharp, distinct spots indicates a single-crystal or large-grained polycrystalline material. researchgate.net Conversely, a pattern of concentric rings is characteristic of a polycrystalline material with randomly oriented grains. wikipedia.org The d-spacings calculated from the positions of the diffraction spots or rings can be compared with known crystal structures from databases to identify the phases present. For example, SAED patterns have been used to confirm the hexagonal close-packed (hcp) crystal structure of Ru islands grown on Ni nanoparticles and to identify the face-centered cubic structure of pure nickel. acs.orgmdpi.com
The table below summarizes the types of information obtained from SAED patterns and their interpretation.
| SAED Pattern Feature | Interpretation |
| Set of discrete spots | Indicates that the selected area is a single crystal. The arrangement of spots reflects the crystal's orientation. researchgate.net |
| Concentric rings | Suggests a polycrystalline material composed of many small, randomly oriented crystallites. wikipedia.org |
| Spotty rings | Implies a polycrystalline material with a smaller number of larger, or preferentially oriented, crystallites. researchgate.net |
| Diffuse rings (halos) | Characteristic of an amorphous or non-crystalline material. |
| d-spacing (from ring/spot radii) | The interplanar spacing of the crystal lattice, used for phase identification by comparison with XRD databases. mdpi.com |
Electronic Structure and Redox Behavior of Cobalt;nickel;oxotungsten;platinum Systems
Quantum Chemical Analysis of Frontier Molecular Orbitals and Energy Gaps
Quantum chemical analysis, particularly through methods like Density Functional Theory (DFT), provides profound insights into the electronic makeup of these multi-metallic systems. chemrxiv.org The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a cluster's reactivity, stability, and electronic transitions. mdpi.comlibretexts.org The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability and the energy required for electron excitation. acs.orgnih.gov
The incorporation of cobalt, nickel, and platinum as heteroatoms into an oxotungsten (B8612460) framework systematically tunes the electronic structure. Each metal introduces d-orbitals with distinct energies and spatial distributions, directly influencing the character and energy levels of the frontier orbitals.
Cobalt: The introduction of cobalt can significantly affect the HOMO-LUMO gap and magnetic properties of clusters. researchgate.net Depending on its coordination environment and oxidation state, cobalt can either raise the HOMO energy, making the cluster more easily oxidized, or lower the LUMO energy, facilitating reduction.
Nickel: Nickel atoms also play a crucial role in modifying electronic properties. Studies on heterometallic Ni-Pt clusters show that replacing platinum with nickel can alter the cluster's geometry and, consequently, its orbital energies. acs.orgnih.govnih.gov In some systems, increasing the nickel content can lead to a systematic, though not always linear, change in the HOMO-LUMO gap. researchgate.net
Platinum: As a heavier 5d element, platinum possesses diffuse d-orbitals that engage in strong metal-metal bonding. nih.gov Its inclusion often leads to a smaller HOMO-LUMO gap compared to its lighter congeners, which can enhance the cluster's ability to participate in electron transfer processes. Theoretical studies on Pt-Sn alloys demonstrate that the electronic structure of platinum is modified by the presence of other metals, which in turn affects its interaction with other molecules. acs.org
The combined effect of these heteroatoms in a single cluster is not merely additive. Synergistic interactions, such as the formation of direct metal-metal bonds (e.g., a Ni-W bond), can create new molecular orbitals that significantly alter the electronic landscape and create pathways for storing redox equivalents. chemrxiv.org
Table 1: Influence of Heteroatoms on Frontier Orbital Characteristics
| Heteroatom | General Influence on HOMO Energy | General Influence on LUMO Energy | Typical Effect on HOMO-LUMO Gap |
|---|---|---|---|
| Cobalt (Co) | Can raise or lower depending on coordination | Can be significantly lowered | Variable; often reduces the gap |
| Nickel (Ni) | Tends to be higher than Pt | Lowered, facilitating reduction | Generally decreases with Ni content |
| Platinum (Pt) | Generally lower than Ni | Lowered due to diffuse 5d orbitals | Often results in a smaller gap |
| Tungsten (W) | Contributes to core framework; energy is ligand-dependent | Can be lowered, making cluster easier to reduce | Highly dependent on oxidation state and ligands |
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful tool for analyzing electron density (ρ(r)) distributions derived from high-resolution X-ray diffraction data or theoretical calculations. uobaghdad.edu.iqberkeley.edu This analysis reveals the nature of chemical bonding within the cluster by identifying bond critical points (BCPs) and bond paths. uobaghdad.edu.iq
In a complex Co-Ni-W-Pt cluster, QTAIM can distinguish between different types of atomic interactions:
Metal-Metal (M-M) Bonding: The presence of a BCP and a bond path between two metal atoms is a strong indicator of a direct bonding interaction. uobaghdad.edu.iq The value of the electron density at the BCP provides insight into the bond's strength. In some heterometallic systems, such as certain nickel clusters, analysis may indicate significant metal-metal bonding interactions that mediate magnetic exchange, even if they are too weak to form a topological bond critical point. berkeley.edu
Metal-Ligand Bonding: Analysis of M-L bonds reveals their character, which can range from purely covalent to highly ionic.
Electron Delocalization: Delocalization indices calculated via QTAIM quantify the number of electrons shared between any two atoms in the cluster, providing a clear picture of electron distribution and delocalization across the metallic framework. uobaghdad.edu.iq
Spectroscopically validated DFT calculations are essential for interpreting these complex electronic structures. chemrxiv.org Such calculations can show how excess electrons are distributed, for instance, revealing that they may be stored in metal-metal bonds rather than being localized on a single metal site. chemrxiv.org This delocalization is a key feature of heterometallic clusters, enabling them to act as reservoirs for multiple electrons.
Electrochemical Investigations of Multi-Electron Transfer Processes
Electrochemical methods are indispensable for probing the ability of heterometallic clusters to undergo multi-electron redox reactions. These processes are central to their function in catalytic cycles.
Cyclic voltammetry (CV) is the primary technique used to investigate the redox behavior of these clusters. anu.edu.auacs.org A CV experiment measures the current that develops in an electrochemical cell as the potential is varied. For a heterometallic cluster, the resulting voltammogram can reveal multiple oxidation and reduction events.
Key information obtained from CV includes:
Redox Potentials: The potentials at which electron transfers occur are characteristic of the cluster's electronic structure. Reversible processes, where the cluster can be cycled between oxidation states without decomposition, are particularly important for catalysis. anu.edu.auacs.orgnih.gov
Multi-Electron Transfers: Some clusters exhibit multi-electron reduction or oxidation processes, which may appear as a single wave in the voltammogram or as a series of closely spaced one-electron events. acs.orgnih.gov For example, certain tungsten-iridium clusters show irreversible two-electron reduction processes. acs.orgnih.gov
Reversibility: The separation between the anodic and cathodic peak potentials (ΔEp) and the ratio of their peak currents provide information about the electrochemical reversibility of a redox couple. researchgate.net
The redox potentials are highly sensitive to the cluster's composition. Systematic replacement of one metal with another or modification of the surrounding ligands can predictably shift these potentials. anu.edu.auacs.org
Table 2: Representative Cyclic Voltammetry Data for a Hypothetical Heterometallic Cluster
| Process | Epc (V) vs. Ag/AgCl | Epa (V) vs. Ag/AgCl | ΔEp (mV) | Description |
|---|---|---|---|---|
| Reduction I | -0.85 | -0.78 | 70 | Quasi-reversible one-electron reduction |
| Reduction II | -1.50 | - | - | Irreversible two-electron reduction |
| Oxidation I | +0.45 | +0.52 | 70 | Quasi-reversible one-electron oxidation |
| Oxidation II | +0.98 | +1.10 | 120 | Irreversible oxidation event |
Note: This data is illustrative and represents typical features observed in complex heterometallic systems.
Spectroelectrochemistry combines electrochemical techniques with spectroscopy (e.g., UV-vis-NIR, IR) to provide detailed information about the species generated during redox events. anu.edu.auacs.orgnih.gov By monitoring spectroscopic changes as the potential is swept or held at a specific value, it is possible to identify and characterize transient intermediates.
The identity of the metal centers is a primary determinant of the cluster's redox potentials. nih.gov A more electron-rich metal center generally makes a cluster easier to oxidize (lower oxidation potential) and harder to reduce (more negative reduction potential).
Systematic studies on related clusters have established clear trends:
Replacing a 4d metal (like molybdenum) with its heavier 5d congener (tungsten) often makes the cluster more difficult to reduce. acs.orgnih.gov
The introduction of more electron-donating ligands typically makes the cluster easier to oxidize.
In cobalt-containing catalysts, a direct correlation has been found where a more electron-rich cobalt center, indicated by a more negative reduction potential, leads to better catalytic performance. nih.gov
For nickel- and cobalt-based electrocatalysts, the specific metal and its oxide form (e.g., Ni/NiO vs. Co/CoO) determine the activity towards different electrochemical reactions. researchgate.net
Therefore, the specific combination of Co, Ni, Pt, and W in a cluster offers a mechanism for fine-tuning its redox properties. The tungsten often forms the core structural framework, while the identities of the other metals (Co, Ni, Pt) and their relative positions can be used to modulate the frontier orbital energies and, consequently, the potentials at which the cluster donates or accepts electrons. chemrxiv.org
Theoretical Approaches for Understanding Electronic Interactions and Stability
Theoretical and computational methods are indispensable for elucidating the complex electronic interactions and determining the stability of multi-component systems such as those containing cobalt, nickel, oxotungsten, and platinum. These approaches provide fundamental insights at the atomic level that are often inaccessible through experimental techniques alone. By modeling the quantum mechanical behavior of electrons, these methods can predict a wide range of properties, from ground-state configurations to dynamic behavior under operational conditions.
Density Functional Theory (DFT) Calculations for Ground State Electronic Configurations
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method for investigating the electronic structure, or ground-state properties, of many-body systems. uiowa.eduumn.edu It is particularly valuable for complex materials like multi-metal oxides, where it can predict structural, electronic, and magnetic properties. researchgate.net DFT calculations are foundational to understanding the stability and intrinsic electronic nature of Cobalt;nickel;oxotungsten;platinum systems.
The core principle of DFT is that the ground-state energy of a system is a unique functional of its electron density. umn.educond-mat.de This simplifies the many-electron problem, making it computationally feasible to study complex materials. umn.edu However, standard DFT approximations, such as the Generalized Gradient Approximation (GGA), can sometimes fail to accurately describe the electronic and magnetic structures of strongly correlated d-metal oxides due to electron self-interaction errors. mdpi.com To overcome these limitations, methods like the Hubbard-U correction (DFT+U) or hybrid functionals (e.g., PBE0, HSE) are often employed. researchgate.netmdpi.com These advanced functionals provide a more accurate description by incorporating a portion of exact Hartree-Fock exchange, leading to better predictions of properties like band gaps and magnetic moments in transition metal compounds. researchgate.netmdpi.com
Research findings on analogous complex oxide systems demonstrate the utility of DFT in determining key parameters:
Structural Properties : DFT can accurately predict lattice parameters and equilibrium volumes, which are in good agreement with experimental data for many transition metal oxides. researchgate.netmdpi.com
Magnetic Ground States : The method can distinguish between different magnetic orderings (ferromagnetic, antiferromagnetic, etc.) to identify the most stable magnetic configuration at 0 K. cond-mat.demdpi.com For instance, in studies of binary d-metal oxides, DFT has successfully reproduced the experimentally known magnetic configurations. mdpi.com
Electronic Structure : DFT calculations reveal the Density of States (DOS), which provides insight into the metallic, semi-metallic, or insulating character of a material. researchgate.netnih.gov The projected DOS (PDOS) can further show the contribution of specific elements (e.g., Co 3d, Ni 3d, Pt 5d orbitals) to the electronic bands. nih.gov
The table below illustrates the typical outputs obtained from DFT calculations for transition metal oxide systems, which would be critical for characterizing a Co-Ni-W-O-Pt material.
| Property | Description | Example Metric | Significance for Co-Ni-W-O-Pt Systems |
|---|---|---|---|
| Lattice Parameters | The dimensions of the unit cell (a, b, c, α, β, γ). | Ångströms (Å) | Determines the crystal structure and stability. |
| Formation Energy | The energy released or absorbed when the compound is formed from its constituent elements. | eV/atom | Indicates the thermodynamic stability of the material. |
| Magnetic Moment | The net magnetic moment per metal atom. | Bohr magnetons (μB) | Defines the magnetic ordering and properties. mdpi.com |
| Band Gap | The energy difference between the valence band maximum and the conduction band minimum. | electronVolts (eV) | Characterizes the material as an insulator, semiconductor, or metal. mdpi.com |
Time-Dependent DFT (TD-DFT) for Excited State Properties and Charge Transfer Dynamics
While DFT is focused on the ground state, Time-Dependent Density Functional Theory (TD-DFT) is a primary computational tool for studying the electronic excited states of molecules and materials. researchgate.net This method is essential for understanding the response of a this compound system to light, which is crucial for applications in photocatalysis or photodynamic therapy. researchgate.net TD-DFT calculates excitation energies, which correspond to the energy required to promote an electron from an occupied to an unoccupied orbital, and can be used to simulate UV-visible absorption spectra. researchgate.net
A key aspect investigated by TD-DFT is the nature of electronic transitions. In complex systems involving multiple transition metals and ligands, such as a Co-Ni-W-O-Pt material, transitions can have various characters:
Metal-to-Ligand Charge Transfer (MLCT) : An electron is excited from a metal-centered orbital to a ligand-centered orbital.
Ligand-to-Metal Charge Transfer (LMCT) : An electron moves from a ligand-centered orbital to a metal-centered orbital.
d-d or Metal-Centered (MC) transitions : The excitation occurs between d-orbitals on the same metal center.
Understanding these transitions is critical because the charge transfer dynamics dictate the subsequent photophysical and photochemical processes. illinois.edu However, standard TD-DFT functionals can sometimes inaccurately predict the energies of charge-transfer states, particularly over long distances. rutgers.edunih.gov This known issue can be partially corrected by using long-range corrected or optimally-tuned hybrid functionals. rutgers.eduarxiv.org
The following interactive table summarizes the key information derived from TD-DFT calculations for transition metal complexes, which would be applicable to analyzing the photo-response of a Co-Ni-W-O-Pt system.
| Parameter | Description | Typical Units | Relevance for Photo-induced Processes |
|---|---|---|---|
| Excitation Energy | The energy required for an electronic transition to an excited state. | eV or nm | Corresponds to peaks in the absorption spectrum. researchgate.net |
| Oscillator Strength | A dimensionless quantity that expresses the probability of a particular electronic transition. | Dimensionless | Determines the intensity of absorption peaks. |
| Transition Character | The nature of the excitation (e.g., MLCT, LMCT, MC). illinois.edu | % Contribution | Indicates how charge is redistributed upon excitation, influencing reactivity. |
| Involved Orbitals | The specific molecular orbitals participating in the transition (e.g., HOMO → LUMO). | Orbital labels | Provides a detailed picture of the electronic rearrangement. |
Ab Initio Molecular Dynamics for Simulating Dynamic Electronic Behavior
Ab Initio Molecular Dynamics (AIMD) is a simulation technique that combines classical molecular dynamics for the motion of atomic nuclei with quantum mechanical calculations (typically DFT) for the forces acting between them. This approach allows for the simulation of the dynamic evolution of a system at finite temperatures, providing insights into thermal stability, reaction mechanisms, and phase transitions without relying on empirical parameters. aps.org
For a complex material like this compound, AIMD can be used to study several dynamic phenomena:
Thermal Stability : By simulating the system at various temperatures, AIMD can reveal structural changes, decomposition pathways, or the onset of melting. For example, AIMD simulations have been used to show that cobalt oxide clusters can maintain their structure even at temperatures as high as 1200 K. researchgate.net
Surface Reactions : AIMD is a powerful tool for modeling the interaction of molecules with the material's surface, which is critical for understanding catalytic activity or corrosion. Studies on nickel-rich layered oxides have used AIMD to investigate the formation of surface impurities from reactions with atmospheric water and carbon dioxide. aps.org
Ion Diffusion : In applications such as batteries or fuel cells, AIMD can simulate the movement of ions (e.g., Li+, O2-) through the material's lattice, helping to calculate diffusion coefficients and understand transport mechanisms.
The table below outlines typical parameters and outputs from an AIMD simulation, which would be crucial for evaluating the performance and durability of a Co-Ni-W-O-Pt material in a realistic operational environment.
| Simulation Parameter/Output | Description | Example Value/Unit | Insight Provided for Co-Ni-W-O-Pt Systems |
|---|---|---|---|
| Temperature (T) | The simulated temperature of the system, controlled by a thermostat. | Kelvin (K) | Allows for the study of material behavior under realistic operating conditions. aps.orgresearchgate.net |
| Simulation Time | The total time over which the system's evolution is tracked. | picoseconds (ps) | Determines the timescale of the dynamic processes that can be observed. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. | Graph (g(r) vs. r) | Provides information on bond lengths, coordination numbers, and local structure. |
| Mean Squared Displacement (MSD) | Measures the average distance an atom has moved from its initial position over time. | Ų/ps | Used to calculate diffusion coefficients and analyze atomic mobility. |
Catalytic Applications of Cobalt;nickel;oxotungsten;platinum Compounds
Electrocatalytic Activity in Sustainable Energy Conversion Reactions
Multi-metallic catalysts incorporating cobalt, nickel, platinum, and tungsten are at the forefront of research for sustainable energy solutions, demonstrating significant potential in reactions crucial for a carbon-neutral economy. researchgate.net The combination of these elements often results in synergistic effects that enhance catalytic performance beyond that of the individual components. researchgate.netnih.gov
The hydrogen evolution reaction (HER) is a cornerstone of electrochemical water splitting for green hydrogen production. While platinum is the benchmark catalyst for HER, its high cost and scarcity necessitate the development of alternative, cost-effective materials. mdpi.com Alloying platinum with transition metals like cobalt and nickel has emerged as a promising strategy to not only reduce the platinum loading but also to enhance the intrinsic catalytic activity. acs.org The synergy between Pt and metals like Co and Ni in alloys can optimize the electronic structure and the binding energy of hydrogen intermediates, leading to improved HER kinetics. acs.orgmdpi.com
The introduction of tungsten, often in the form of tungsten carbide (WC), can further boost the catalytic performance. Tungsten carbide is known for its platinum-like electronic properties and can act as a robust support or co-catalyst, enhancing the stability and activity of the primary catalyst. researchgate.net The synergistic effect in Co-Ni-Pt-W systems arises from the electronic modifications between the constituent metals, which favorably alters the adsorption energy of hydrogen on the catalyst surface. nih.govrsc.org For instance, the combination of Ni and Co in bimetallic phosphides has been shown to have a synergistic catalytic effect, where Ni enhances the intrinsic activity and Co increases the electrochemically active surface area. nih.gov
Table 1: Comparison of Overpotentials for Different Electrocatalysts in HER
| Catalyst | Overpotential at 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Reference |
|---|---|---|---|
| Pt/C | ~30-50 | ~30 | mdpi.com |
| Ni-Co Bimetallic Phosphide | 150 | - | nih.gov |
| S, Pt-CoNi/NF | - | 75 | mdpi.com |
| Co/NC | 97 | 60 | nih.gov |
The electrochemical carbon dioxide reduction reaction (CO2RR) offers a pathway to convert CO2 into valuable fuels and chemical feedstocks, contributing to a circular carbon economy. researchgate.net Multi-metallic catalysts, including those containing cobalt and nickel, are being extensively investigated for this reaction due to their potential for high efficiency and selectivity. researchgate.netnih.gov Cobalt-based catalysts, in particular, have shown promise in the electroreduction of CO2 to carbon monoxide (CO) and other products. nih.govencyclopedia.pub
The mechanistic pathways of CO2RR are complex and involve multiple proton-electron transfer steps. The initial step typically involves the adsorption and activation of the CO2 molecule on the catalyst surface. acs.org The reaction can then proceed through different intermediates, such as *COOH or *HCOO, leading to a variety of products including CO, formic acid, methane, and ethanol. researchgate.netacs.orgacs.org The product selectivity is highly dependent on the catalyst's electronic structure and the binding energies of key intermediates like *CO. acs.org For instance, metals like gold, silver, and zinc primarily produce CO, while lead, indium, and tin favor the formation of formic acid. researchgate.net Copper is unique in its ability to catalyze the formation of hydrocarbons and alcohols. acs.orgresearchgate.net The incorporation of cobalt and nickel into catalytic systems can tune the binding energies of these intermediates, thereby directing the reaction towards desired products. chemistryworld.comresearchgate.net
The synergistic effects in multi-metallic systems are crucial for enhancing the CO2RR performance by optimizing the adsorption of intermediates and facilitating C-C bond formation for the production of C2+ products. researchgate.netacs.org
Water oxidation is the kinetically challenging half-reaction of water splitting. Polyoxometalates (POMs), which are discrete, molecular metal-oxide clusters, have emerged as promising and tunable catalysts for water oxidation. rsc.orgnih.gov Incorporating redox-active transition metals like cobalt and nickel into the polyoxometalate framework can create highly active and stable water oxidation catalysts (WOCs). rsc.orgnih.govrsc.org
Cobalt-containing POMs have been extensively studied and have shown remarkable efficiency in catalyzing water oxidation. rsc.orgnih.gov The catalytic activity is attributed to the cobalt centers within the POM structure, which can undergo oxidation to higher valence states, facilitating the O-O bond formation. sci-hub.se Similarly, nickel-containing POMs have also been investigated as WOCs, although they can be prone to hydrolytic instability. rsc.orgnih.gov The heterometallic nature of these systems allows for the fine-tuning of the electronic properties and redox potentials of the catalytic sites, leading to enhanced performance. rsc.org The robust, inorganic framework of the POM provides stability to the catalytic metal centers, even under harsh oxidative conditions. nih.gov
Table 2: Onset Potentials for Water Oxidation by Different POM-based Catalysts
| Catalyst | Onset Potential (V vs. Ag/AgCl) | pH | Reference |
|---|---|---|---|
| [{β-SiNi₂W₁₀O₃₆(OH)₂(H₂O)}₂]¹²⁻ | ~1.0 | 9.0 | nih.gov |
| Ni²⁺/Ni³⁺ species in MIL-101(Cr) | ~1.46 (vs. NHE) | - | rsc.org |
Photocatalytic Applications in Advanced Chemical Transformations
Compounds of cobalt, nickel, oxotungsten (B8612460), and platinum also exhibit significant potential in photocatalysis, where light energy is harnessed to drive chemical reactions. rsc.org The unique electronic structures of these multi-metallic systems, particularly in the form of polyoxometalates, allow for efficient light absorption and charge separation, which are key steps in photocatalytic processes. nih.govnih.gov
Light-driven redox processes are fundamental to many photocatalytic applications, including the degradation of organic pollutants, water splitting, and CO2 reduction. researchgate.nethoghimwei.commdpi.com The efficiency of these processes is largely dependent on the ability of the photocatalyst to absorb light, generate electron-hole pairs, and effectively separate these charge carriers to prevent recombination. mdpi.com
Semiconductor materials are often employed as photocatalysts, where light absorption promotes an electron from the valence band to the conduction band, leaving a hole behind. nih.gov These charge carriers can then migrate to the catalyst surface to initiate redox reactions. mdpi.com Incorporating metals like cobalt and nickel can enhance the efficiency of these processes by acting as co-catalysts or by creating heterojunctions that promote charge separation. researchgate.netrsc.org For example, cobalt-based metal-organic frameworks (MOFs) have been shown to be effective in various photocatalytic processes, including water oxidation and CO2 reduction. mdpi.com The efficiency of these light-driven redox reactions can be further improved by designing novel catalyst architectures, such as core-shell structures or by supporting the catalyst on high-surface-area materials. hoghimwei.commit.edu
In transition metal-substituted polyoxometalates (POMs), the interaction between the incorporated metal and the oxotungstate framework can give rise to metal-to-polyoxometalate charge transfer (MPCT) bands in the visible region of the electromagnetic spectrum. nih.govuea.ac.ukresearchgate.net These MPCT bands are crucial for the photoactivity of these compounds, as the absorption of light in this region directly leads to an excited state where an electron is transferred from the heteroatom (e.g., cobalt) to the POM framework. nih.govuea.ac.uk
The lifetime of this charge-separated excited state is a critical factor determining the photocatalytic efficiency. A longer lifetime allows more time for the separated electron and hole to participate in redox reactions before they recombine. nih.govuea.ac.uk Research on cobalt-containing Keggin POMs has shown that the location of the cobalt atom within the POM structure significantly influences the lifetime of the MPCT excited state. nih.govuea.ac.uk For instance, a cobalt atom in the central tetrahedral site of a Keggin anion results in a much longer-lived excited state compared to when it is in a surface (addendum) position. nih.govuea.ac.uk This extended lifetime is attributed to structural changes and weaker orbital overlap between the central cobalt and the polytungstate framework. nih.govuea.ac.uk The ability to tune the properties of these MPCT bands by changing the heteroatom or the POM structure opens up possibilities for designing highly efficient photocatalysts for solar energy conversion. researchgate.netfigshare.com
Table 3: Excited State Lifetimes of Cobalt-Containing Polyoxometalates
| Compound | Excited State Lifetime (τ) | Solvent | Reference |
|---|---|---|---|
| [Co(II)W₁₂O₄₀]⁶⁻ | 420 ps | H₂O | nih.govuea.ac.uk |
| [Co(II)W₁₂O₄₀]⁶⁻ | 1700 ps | MeCN | nih.govuea.ac.uk |
| [SiCo(II)(H₂O)W₁₁O₃₉]⁶⁻ | 1.3 ps | - | nih.govuea.ac.uk |
| [Co(III)W₁₂O₄₀]⁵⁻ | 4.4 ps | - | nih.govuea.ac.uk |
| [SiCo(III)(H₂O)W₁₁O₃₉]⁵⁻ | 6.3 ps | - | nih.govuea.ac.uk |
Elucidation of Mechanistic Pathways in Multi-Metallic Catalysis
The catalytic efficacy of multi-metallic compounds, such as those comprising cobalt, nickel, oxotungsten, and platinum, is deeply rooted in the complex interplay between the constituent metals. Understanding the mechanistic pathways is crucial for optimizing catalyst design and performance. This involves identifying the specific sites of catalytic activity, discerning the synergistic contributions of each metal, and comprehending the fundamental electron and proton transfer processes that govern the reactions.
Identification of Catalytically Active Sites and Transient Intermediates
In multi-metallic catalysts, the active sites are often located at the interfaces between different metallic or metal-oxide phases. For catalysts containing cobalt, nickel, platinum, and tungsten species, the catalytically active sites are not merely the sum of their parts but are unique structures formed through their interaction.
Research on bimetallic and trimetallic subsets of this quaternary system provides insight into the nature of these active sites. For instance, in cobalt-tungsten systems, the formation of CoW alloyed species on the catalyst surface has been identified as crucial for enhanced catalytic activity. acs.org Similarly, in nickel-based catalysts supported on silica, the interface between the metallic nickel and the silica support is considered the primary active site for reactions like CO methanation. mdpi.com When platinum is introduced to a nickel-cobalt (B8461503) oxide matrix, the active sites are described as surface active oxygen species at the Pt-Ni-Co interfaces. mdpi.com The addition of platinum can enhance the mobility of lattice oxygen and create oxygen vacancies at the metal-oxide interface, which are beneficial for oxidation reactions. mdpi.com
Transient intermediates are short-lived molecular entities that form during a catalytic reaction. Their identification is key to mapping the reaction mechanism. In catalytic systems involving cobalt, the intermediacy of Co(I) or Co(0) species is often debated, particularly in reductive processes. nih.gov In nickel-catalyzed reactions, intermediate species can include superficial carbides like Ni3C in the case of CO hydrogenation. rsc.org Operando and time-resolved spectroscopy techniques, combined with theoretical computations, are powerful tools for tracking these transient species and elucidating the full mechanistic pathway. nih.gov For instance, in photocatalytic CO2 reduction, terpyridine nickel(II) complexes have been studied to track the evolution of intermediate species throughout the catalytic cycle. nih.gov
Table 1: Examples of Identified Active Sites in Related Catalytic Systems
| Catalyst System | Identified Active Site | Catalytic Process |
|---|---|---|
| CoW@C | CoW alloyed species on the surface | Selective hydrogenation acs.org |
| Pt/Ni1.5Co0.5AlO | Pt-Oxide interfaces, surface oxygen species | Soot combustion mdpi.com |
| Ni/SiO2 | Interface between Ni metal and SiO2 support | CO Methanation mdpi.com |
Synergistic Effects of Cobalt, Nickel, Platinum, and Tungsten in Catalytic Cycles
Synergy in catalysis refers to the cooperative effect of multiple components resulting in a catalytic activity that is higher than the sum of the individual components. In the Cobalt;nickel;oxotungsten;platinum system, each metal contributes unique properties that, when combined, lead to enhanced performance.
Cobalt and Nickel: The combination of cobalt and nickel often leads to significantly improved catalytic activity. mdpi.com This synergistic effect has been observed in reactions like ammonia decomposition, where bimetallic Co-Ni catalysts show higher conversion rates at lower temperatures compared to their monometallic counterparts. mdpi.comresearchgate.net This is often attributed to the formation of bimetallic alloys that modify the electronic properties and surface chemistry of the catalyst. mdpi.com In some cross-coupling reactions, a concerted pathway is proposed where nickel activates one reactant while cobalt activates another. researchgate.net
Platinum's Role: Platinum is a highly effective catalyst for many reactions, particularly hydrogenation and oxidation. youtube.com When added to other transition metals like nickel and cobalt, it can act as a promoter. In Ni-Pt catalysts for methane steam reforming, the addition of Pt enhances both the activity and the stability of the catalyst by preventing the oxidation and deactivation of nickel. researchgate.net In Pt/Ni-Co oxide catalysts, Pt nanoparticles can improve the redox ability of the support material. mdpi.com
Tungsten's Contribution: Tungsten, often present as an oxide (oxotungsten), can also significantly influence catalytic performance. The doping of cobalt nanoparticles with tungsten has been shown to enhance their activity and selectivity in hydrogenation reactions. acs.org The presence of tungsten can promote better interaction between the metals and facilitate the surface reaction between activated hydrogen and the substrate. acs.org
Table 2: Observed Synergistic Effects in Multi-Metallic Catalysts
| Metal Combination | Observed Synergistic Effect | Example Reaction |
|---|---|---|
| Cobalt-Nickel | Improved catalytic activity and lower operating temperatures. mdpi.com | Ammonia Decomposition mdpi.comresearchgate.net |
| Nickel-Platinum | Enhanced activity and stability; prevention of Ni oxidation. researchgate.net | Methane Steam Reforming researchgate.net |
| Cobalt-Tungsten | Enhanced activity and selectivity due to alloy formation. acs.org | Quinoline Hydrogenation acs.org |
Proton-Coupled Electron Transfer (PCET) Mechanisms in Redox Catalysis
Proton-coupled electron transfer (PCET) is a fundamental process in many redox catalytic reactions where an electron and a proton are transferred together. nih.gov A thorough understanding of PCET pathways is essential for designing efficient catalysts for reactions like hydrogen evolution, CO2 reduction, and oxygen evolution. nih.govjove.com
In catalysts containing cobalt, PCET pathways can be significantly influenced by the coordination environment and spin state of the cobalt complexes. nih.gov The transfer can occur in a single kinetic step (concerted PCET) or in separate, sequential steps of electron transfer (ET) and proton transfer (PT). Controlling whether the pathway is concerted or stepwise is a key focus in catalyst development. nih.gov For example, in the electrocatalysis of CO2 reduction by cobalt porphyrin complexes, the competition between concerted and sequential PCET pathways is pH-dependent and crucial for the formation of key intermediates. rsc.org
While much of the detailed research on PCET has focused on single-metal complexes, these fundamental principles are applicable to multi-metallic systems. In a this compound catalyst, the various metallic sites can participate in the PCET process. For instance, a proton might be adsorbed onto an oxotungsten site, while an electron is transferred to a cobalt or nickel center. The presence of platinum could lower the overpotential required for these transfer steps. The precise mechanism would depend on the specific reaction and the catalyst's electronic structure, but the ability to facilitate PCET is a critical component of the catalyst's function in redox reactions. The immobilization of a catalyst like cobalt phthalocyanine on a conductive surface can fundamentally alter the PCET mechanisms for CO2 reduction, highlighting the importance of the entire catalyst architecture. jove.com
Advanced Research Directions and Future Perspectives
Rational Design Principles for Next-Generation Multi-Metallic Oxotungsten (B8612460) Catalysts
The shift from trial-and-error discovery to the rational design of catalysts is paramount for accelerating progress in the field. For multi-metallic oxotungsten systems containing cobalt, nickel, and platinum, the design principles focus on precisely controlling the catalyst's structure at the atomic level to maximize performance. A key strategy is the development of Atomically Dispersed Metal Site Electrocatalysts (ADMSEs), which aim for maximum atom utilization efficiency, tailorable catalytic sites, and tunable electronic structures. nih.gov The goal is to create highly stable and reactive single-atom catalysts (SACs) by understanding the interplay between various factors like temperature, pressure, and the nature of the support material. nih.gov
Future design principles will increasingly rely on a deep understanding of these metal-support interactions and the synergistic effects between the different metallic components. The objective is to create catalysts where each element performs a specific, complementary function. For instance, in a Co-Ni-Pt-W system, tungsten oxide may provide a stable, reducible support, while the combination of platinum, cobalt, and nickel can be optimized for specific reaction steps, such as C-O bond cleavage or H-H activation.
Table 1: Key Rational Design Strategies for Multi-Metallic Catalysts
| Design Principle | Objective | Example Application/Finding | Source |
| Atomic Dispersion | Maximize atom efficiency and create uniform active sites. | Development of single-atom catalysts (SACs) on ceria supports for enhanced CO oxidation reactivity. | nih.gov |
| Support Material Selection | Exploit metal-support interactions to enhance activity and stability. | Use of reducible oxides (TiO2, Nb2O5) for Co-Ni nanoparticles doubles activity and increases C5+ selectivity compared to α-Al2O3 supports. | uu.nl |
| Multi-Metal Synergy | Combine metals to enhance catalytic activity beyond individual components. | The addition of cobalt to platinum alloy catalysts significantly enhances the rate of electrochemical oxygen reduction. | google.com |
| Control of Nanoparticle Size | Tune reactivity by controlling the size of metal nanoparticles. | Small gold nanoparticles on ceria supports can dynamically create highly reactive single-atom sites at the interface under reaction conditions. | nih.gov |
Integration of Cobalt;Nickel;Oxotungsten;Platinum Systems into Functional Hybrid Materials
The performance of a catalytic system can be significantly enhanced by integrating it into a larger, functional hybrid material. This approach involves embedding or supporting the Co-Ni-W-Pt catalyst within matrices that provide additional functionalities, such as improved conductivity, reactant accessibility, or recyclability.
A prime example of this concept is the strategic use of different support materials. Studies on bimetallic Co-Ni nanoparticles have demonstrated the profound effect of the support on catalytic behavior. When supported on reducible oxides like TiO2, these catalysts exhibit high activity and remarkable selectivity for long-chain hydrocarbons. uu.nl This is attributed to strong metal-support interactions that can modify the electronic properties of the metallic nanoparticles and influence the adsorption strength of reactants like CO. uu.nl In contrast, when the same nanoparticles are placed on a non-reducible support like α-Al2O3, they show lower activity and a greater propensity for producing undesirable byproducts like methane. uu.nl
Table 2: Performance of Co-Ni Catalysts on Different Support Materials (at 1 bar)
| Support Material | Support Type | Catalytic Activity | C5+ Selectivity | Stability | Source |
| TiO2 | Reducible Oxide | High | High (~80 wt %) | Stable Performance | uu.nl |
| Nb2O5 | Reducible Oxide | High | High (~80 wt %) | Stable Performance | uu.nl |
| α-Al2O3 | Non-Reducible Oxide | Lower | Lower (High Methane) | Considerable Deactivation | uu.nl |
Computational Design and Predictive Modeling for Tailored Functionalities
Computational modeling has become an indispensable tool for understanding and predicting the behavior of complex catalytic systems, offering insights that are often difficult to obtain through experiments alone. For multi-metallic systems like cobalt-nickel-oxotungsten-platinum, both classical and quantum computational methods are being employed to unravel their intricate workings.
Density Functional Theory (DFT) is a widely used classical method to investigate reaction mechanisms at the atomic scale. researchgate.net However, the complex nature of reactions on multi-metal surfaces, such as the electrochemical oxygen reduction reaction (ORR), and the presence of strong electronic correlations present significant challenges for classical modeling. researchgate.netarxiv.org
This has opened the door for novel quantum computing workflows. Recent pioneering studies have combined classical and quantum computational approaches to investigate the ORR on pure platinum and platinum/cobalt surfaces. researchgate.netarxiv.org These hybrid models use quantum computers to handle the most computationally demanding parts of the problem, particularly those involving strong electron correlation, which are difficult to model accurately with classical methods. researchgate.net This research highlights that cobalt-containing catalysts are ideal candidates for showcasing the potential of quantum computers in catalysis research. researchgate.netarxiv.org
Predictive modeling allows researchers to screen potential catalyst compositions and structures in silico before undertaking expensive and time-consuming laboratory synthesis. By simulating how reactants interact with the catalyst surface, these models can predict reaction pathways, identify rate-limiting steps, and guide the design of catalysts with tailored functionalities for specific applications, such as more efficient fuel cells. researchgate.netarxiv.org
Table 3: Computational Approaches in Catalyst Design
| Computational Method | Application/Focus | Key Finding/Advantage | Source |
| Density Functional Theory (DFT) | Investigate reaction mechanisms and approximate reaction geometries. | Provides a fundamental basis for understanding catalytic processes but can be challenged by strongly correlated electronic systems. | researchgate.net |
| Quantum Computing (e.g., VQE) | Model complex reactions with strong electronic correlations, like the Oxygen Reduction Reaction (ORR). | Feasible for modeling reactions on Pt/Co surfaces; identifies cobalt-containing systems as prime candidates for demonstrating quantum advantage. | researchgate.netarxiv.org |
| Kinetic Monte Carlo Analysis | Probe the kinetic aspects of catalysts over longer timescales. | Can model the dynamic creation of active sites under realistic reaction conditions. | nih.gov |
| Thermodynamic Modeling | Analyze the stability of different catalyst structures (e.g., single atoms vs. nanoparticles). | Shows how factors like temperature and pressure affect the stability and reactivity of single-atom catalysts. | nih.gov |
Environmental and Economic Considerations in the Development of Noble Metal-Containing Polyoxometalates
While the catalytic potential of noble metal-containing polyoxometalates (POMs) is immense, their development and large-scale application are subject to significant environmental and economic constraints. Polyoxometalates that incorporate noble metals like platinum are a structurally diverse class of compounds with potential uses in catalysis and nanoscience. nih.gov
Future research must balance the quest for high catalytic performance with the need for economic viability and environmental stewardship. This includes exploring the partial or full substitution of platinum with more abundant, less expensive metals, developing highly efficient catalyst recovery and recycling processes, and designing synthetic routes that are themselves environmentally benign.
Q & A
Q. How can researchers effectively present large datasets on cobalt/nickel geochemical correlations?
- Methodological Answer : Use ternary plots or heatmaps to visualize spatial distributions. Include error bars for ICP-MS data and apply Pearson correlation coefficients to quantify associations. Follow journal guidelines (e.g., ACS Style) for table formatting, ensuring raw data is archived as supplementary information .
Experimental Design & Validation
Q. What controls are critical when studying oxotungsten’s role in photocatalytic water splitting?
- Methodological Answer : Include sacrificial agents (e.g., methanol) to distinguish hole-scavenging effects. Use controlled light intensity (calibrated with a radiometer) and replicate experiments under inert atmospheres (e.g., N₂ glovebox) to exclude O₂ interference. Validate photon efficiency via action spectrum analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
